3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile
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Overview
Description
3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound with the CAS Number: 83249-01-8 . It has a molecular weight of 169.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 51-52 degrees Celsius .Scientific Research Applications
Bioisosteres in Drug Candidates
3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile and related bicyclo[1.1.1]pentane (BCP) motifs are utilized as bioisosteres in drug candidates. These compounds are known for replacing phenyl, tert-butyl, and alkynyl fragments to improve the physicochemical properties of drugs. The synthesis of such BCP analogues, particularly with "ortho/meta-substituted" features, is an ongoing area of research. Ma, Sloman, Han, and Bennett (2019) report on the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, a significant step in this direction (Ma et al., 2019).
Synthesis of Amines
The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is another key application. Hughes, Scarlata, Chen, Burch, and Gleason (2019) developed a method for synthesizing these amines, which are pharmaceutically relevant, using magnesium amides and alkyl electrophiles. This method highlights the potential of incorporating a variety of important functional groups onto the BCP scaffold (Hughes et al., 2019).
Radical Multicomponent Carboamination
Kanazawa, Maeda, and Uchiyama (2017) introduced a method for the synthesis of multifunctionalized BCP derivatives through radical multicomponent carboamination of [1.1.1]propellane. This approach is important for generating drug-like molecules with good passive permeability, high aqueous solubility, and improved metabolic stability (Kanazawa et al., 2017).
High Energy Density Materials
In defense applications, polynitrobicyclo[1.1.1]pentanes are investigated as high energy density materials (HEDMs). Ghule, Sarangapani, Jadhav, and Tewari (2011) studied the densities, detonation velocities, pressures, and thermal stabilities of these compounds. They found that compounds with more than two nitro groups have high heat of formation and density, correlating with the number and spacing of nitro groups (Ghule et al., 2011).
Synthetic Chemistry Advances
Recent advances in the synthetic chemistry of BCP are highlighted by Kanazawa and Uchiyama (2018). They focused on the radical multicomponent carboamination of [1.1.1]propellane for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).
Nonclassical Phenyl Ring Bioisostere
The application of the BCP motif as a nonclassical phenyl ring bioisostere in drug design is explored by Stepan et al. (2012). They replaced the central, para-substituted fluorophenyl ring in a γ-secretase inhibitor with the BCP motif, leading to significant improvements in passive permeability and aqueous solubility (Stepan et al., 2012).
Metal Halogen Exchange and 1,3-Elimination
Della and Taylor (1991) studied the reaction of 1-iodobicyclo[1.1.1]pentane with t-butyllithium, highlighting the metal-halogen exchange process and its implications in the synthesis of BCP compounds (Della & Taylor, 1991).
Safety and Hazards
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXLZMSGWPUXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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